molecular formula C13H24N2O3 B13085187 tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

Cat. No.: B13085187
M. Wt: 256.34 g/mol
InChI Key: ZPTPWLIBKVCWCY-QWRGUYRKSA-N
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Description

This compound is a bicyclic heterocycle featuring a pyrido-oxazepine core fused with a saturated octahydro scaffold. The tert-butyl carboxylate group at position 8 serves as a protective moiety, enhancing solubility and stability during synthetic processes.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1

InChI Key

ZPTPWLIBKVCWCY-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CNCCO[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCCOC2C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrido[4,3-f][1,4]oxazepine core, followed by the introduction of the tert-butyl group at the appropriate position. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Additionally, it may have industrial applications in the development of new materials or as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of tert-butyl-protected oxazepine derivatives. Below is a comparative analysis with structurally related analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight CAS Number Key Features
tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate Pyrido[4,3-f][1,4]oxazepine None C₁₅H₂₂N₂O₃ 278.35 g/mol Not provided Saturated bicyclic core; stereospecific R-configuration at 5a/9a positions.
tert-butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate Pyrido[3,2-f][1,4]oxazepine Cl at C8 C₁₃H₁₇ClN₂O₃ 296.74 g/mol 956434-30-3 Chlorine substituent enhances electrophilicity; unsaturated dihydro scaffold.
tert-butyl 9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate Benzo[f][1,4]oxazepine Br at C9 C₁₄H₁₈BrNO₃ 328.20 g/mol 1055880-27-7 Bromine atom increases molecular weight; fused benzene ring alters π-conjugation.
tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Triazolo[4,3-a]pyridine None C₁₁H₁₇N₃O₂ 223.27 g/mol 2171817-31-3 Triazole ring introduces additional nitrogen, potentially enhancing binding affinity.

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